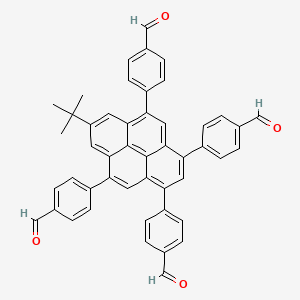
4,4',4'',4'''-(7-(tert-Butyl)pyrene-1,3,5,9-tetrayl)tetrabenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’,4’‘,4’‘’-(7-(tert-Butyl)pyrene-1,3,5,9-tetrayl)tetrabenzaldehyde: is a complex organic compound with the molecular formula C48H34O4 and a molecular weight of 674.78 g/mol . This compound is characterized by its unique structure, which includes a pyrene core substituted with tert-butyl groups and benzaldehyde moieties. It is primarily used in scientific research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,4’‘,4’‘’-(7-(tert-Butyl)pyrene-1,3,5,9-tetrayl)tetrabenzaldehyde typically involves the following steps:
Miyaura Coupling Reaction: 2-bromo-7-tert-butylpyrene is reacted with 4-formylphenylboronic acid to afford 4-(7-(tert-butyl)pyrene-2-yl)benzaldehyde in a yield of 67%.
Aldehyde Derivative Formation: The obtained aldehyde derivative is then reacted with pyrrole in the presence of trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2) at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar organic chemistry techniques involving coupling reactions and aldehyde formation under controlled conditions.
化学反応の分析
Types of Reactions:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzaldehyde moieties can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hypervalent iodine oxyacids are used for selective oxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: The major products include 4,5-dione or 4,5,9,10-tetraone derivatives.
Reduction: The corresponding alcohols or amines depending on the nucleophile used.
科学的研究の応用
Chemistry:
Organic Optoelectronics: The compound is used as a building block for organic optoelectronic applications due to its unique electronic properties.
Biology and Medicine:
Fluorescent Probes: It can be used in the development of fluorescent probes for biological imaging.
Industry:
Polymer Additives: The compound can be used as an additive in polymers to enhance their properties.
作用機序
The mechanism of action of 4,4’,4’‘,4’‘’-(7-(tert-Butyl)pyrene-1,3,5,9-tetrayl)tetrabenzaldehyde involves its interaction with molecular targets through its aldehyde and pyrene moieties. The aldehyde groups can form Schiff bases with amines, while the pyrene core can participate in π-π stacking interactions. These interactions can influence the electronic properties of the compound, making it useful in optoelectronic applications .
類似化合物との比較
2,7-di-tert-butylpyrene: This compound is similar in structure but lacks the benzaldehyde moieties.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Another compound with similar electronic properties but different functional groups.
Uniqueness: 4,4’,4’‘,4’‘’-(7-(tert-Butyl)pyrene-1,3,5,9-tetrayl)tetrabenzaldehyde is unique due to its combination of a pyrene core with tert-butyl and benzaldehyde groups, which imparts distinct electronic and chemical properties, making it valuable for specific applications in optoelectronics and materials science .
特性
分子式 |
C48H34O4 |
|---|---|
分子量 |
674.8 g/mol |
IUPAC名 |
4-[7-tert-butyl-3,5,9-tris(4-formylphenyl)pyren-1-yl]benzaldehyde |
InChI |
InChI=1S/C48H34O4/c1-48(2,3)37-20-42-40(35-16-8-31(27-51)9-17-35)23-44-38(33-12-4-29(25-49)5-13-33)22-39(34-14-6-30(26-50)7-15-34)45-24-41(43(21-37)46(42)47(44)45)36-18-10-32(28-52)11-19-36/h4-28H,1-3H3 |
InChIキー |
VJKSROKOISGHGO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC2=C(C=C3C(=CC(=C4C3=C2C(=C1)C(=C4)C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)C=O)C8=CC=C(C=C8)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















